2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that combines the structural features of indole, triazole, and quinazoline. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of indole derivatives with quinazoline precursors under acidic or basic conditions. For instance, the condensation of 3-(1H-indol-3-yl)-1,2,4-triazole with quinazoline derivatives can be achieved using glacial acetic acid as a solvent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process generally includes the preparation of intermediate compounds, followed by cyclization and purification steps. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinazoline ring, often facilitated by halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated quinazoline derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Studied for its potential anticancer activities, particularly against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline involves interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)quinazolin-4(3H)-one: Shares the indole and quinazoline moieties but lacks the triazole ring.
2-hetaryl[1,2,4]triazolo[1,5-c]quinazolines: Similar structure but with different substituents on the triazole ring.
Uniqueness
2-(1H-indol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to the combination of indole, triazole, and quinazoline rings, which confer distinct biological activities. Its structural complexity allows for diverse chemical modifications, enhancing its potential as a versatile scaffold in drug discovery .
Properties
Molecular Formula |
C17H11N5 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C17H11N5/c1-3-7-14-11(5-1)13(9-18-14)16-20-17-12-6-2-4-8-15(12)19-10-22(17)21-16/h1-10,18H |
InChI Key |
CXLWTMYXVJNLIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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